molecular formula C8H14N4O2 B015585 1,3-Diethyl-5,6-diaminouracil CAS No. 52998-22-8

1,3-Diethyl-5,6-diaminouracil

Cat. No. B015585
CAS RN: 52998-22-8
M. Wt: 198.22 g/mol
InChI Key: UYSUETCFMBIADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,3-diethyl-5,6-diaminouracil and related derivatives often involves specific reactions that ensure the introduction of ethyl groups and amino functionalities at designated positions on the uracil ring. For instance, derivatives like 1,3-dimethyl-4,5-diaminouracil have been used as efficient protecting groups for carbonyl moieties in sugars, indicating a methodology that might be adaptable for synthesizing the diethyl variant by altering the starting materials or reaction conditions (Fuentes-Ríos et al., 2023).

Molecular Structure Analysis

The molecular and crystal structure of 5,6-diamino-1-methyluracil, a close relative to 1,3-diethyl-5,6-diaminouracil, provides insights into how substituents affect the planarity of the molecule and the electronic nature of the amino groups. Such studies highlight the sp3 character of the primary amino group and a predominantly sp2 character for the amino group nearly coplanar with the uracil ring, which might similarly apply to 1,3-diethyl-5,6-diaminouracil variants (Hueso-Ureña et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving 1,3-diethyl-5,6-diaminouracil derivatives may lead to the formation of complexes or react with other molecules to yield products with potential biological activities. For example, the formation of DTPA (diethylenetriaminepentaacetic acid) functionalized bis(amides) with pendant uracil moieties from 5,6-diaminouracil shows the compound's ability to engage in hydrogen bonding and complexation with metal ions, indicating its reactivity and potential for forming structurally interesting and functionally diverse products (Georgopoulou et al., 1999).

Physical Properties Analysis

The physical properties of 1,3-diethyl-5,6-diaminouracil derivatives can be inferred from studies on closely related compounds. Vibrational spectroscopy and density functional theory calculations on 5,6-diamino uracil derivatives provide valuable information on the vibrational modes and molecular interactions, which are crucial for understanding the physical behavior of these compounds under different conditions (Krishnakumar & Ramasamy, 2007).

Chemical Properties Analysis

The electrochemical properties of 5,6-diaminouracil, relevant to 1,3-diethyl derivatives, indicate the compound's ability to undergo oxidation to diimine intermediates. This characteristic could be leveraged in electrochemical sensors or redox-active materials. The oxidation process and the subsequent hydrolysis of the oxidized product offer insights into the compound's chemical behavior and reactivity patterns, which are essential for designing reactions and materials based on this moiety (Owens & Dryhurst, 1977).

Scientific Research Applications

1. Synthesis of 8-Substituted Xanthines and Substituted Pyrimidopteridine-2,4,6,8-Tetraones

  • Methods of Application: The synthesis involves a reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems, assisted by controlled microwave irradiation .
  • Results or Outcomes: The process resulted in an efficient one-step synthesis of the desired compounds .

2. Cyclization and Recyclization of Derivatives

  • Methods of Application: The compound reacts with chalcones to produce 7,9-dimethyl-2,4-diaryl-1-,7,9-triazaspiro [4,5] decene-1-6,8,10-triols. These spiro-compounds are then transformed into pyrimido [4,5-d]oxazoles .
  • Results or Outcomes: The transformation of these spiro-compounds to pyrimido [4,5-d]oxazoles was successfully investigated .

3. Synthesis of Indenopyrrolopyrimidine and Indenopteridine

  • Methods of Application: The compound reacts with ninhydrin to produce the desired compounds .
  • Results or Outcomes: The newly synthesized compounds show binding, chelation, and fragmentation of the nucleic acid DNA .

4. Microwave-assisted reactions

  • Application Summary: This compound is used in microwave-assisted reactions for the synthesis of 8-substituted xanthines and substituted pyrimidopteridine-2,4,6,8-tetraones .
  • Methods of Application: The synthesis involves a reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems, assisted by controlled microwave irradiation .
  • Results or Outcomes: The process resulted in an efficient one-step synthesis of the desired compounds .

5. Proteomics Research

  • Application Summary: 1,3-Diethyl-5,6-diaminouracil is used in proteomics research .

Safety And Hazards

1,3-Diethyl-5,6-diaminouracil is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

1,3-Diethyl-5,6-diaminouracil has been used in the synthesis of biologically relevant scaffolds . Its future directions could involve further exploration of its uses in organic synthesis and potential biological applications.

properties

IUPAC Name

5,6-diamino-1,3-diethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-3-11-6(10)5(9)7(13)12(4-2)8(11)14/h3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSUETCFMBIADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=O)N(C1=O)CC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404391
Record name 5,6-diamino-1,3-diethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethyl-5,6-diaminouracil

CAS RN

52998-22-8
Record name 5,6-diamino-1,3-diethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diethyl-5,6-diaminouracil
Reactant of Route 2
1,3-Diethyl-5,6-diaminouracil
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3-Diethyl-5,6-diaminouracil
Reactant of Route 4
1,3-Diethyl-5,6-diaminouracil
Reactant of Route 5
1,3-Diethyl-5,6-diaminouracil
Reactant of Route 6
1,3-Diethyl-5,6-diaminouracil

Citations

For This Compound
15
Citations
J QI, H Zhang, S Cao, Y Yang, X Bie… - Military Medical …, 2017 - pesquisa.bvsalud.org
Objective To optimize the synthesis process of istradefylline 1 for industrial production. Methods Istrade-fylline was synthesized from dimethyl carbonate and ethylamine through a series …
Number of citations: 2 pesquisa.bvsalud.org
SAH Hammour, MO Taha, MA Zihlif - hakon-art.com
A series of new 2-methyl-2-[(1, 3-Diethyl-2, 6-dioxo-2, 3, 6, 7-tetrahydro-1H-purin-8-yl) thio]-N-substituted arylacetamides were synthesized by reacting the 8-merapto-xanthine …
Number of citations: 0 www.hakon-art.com
MM Van der Walt, G Terre'Blanche, A Petzer… - Bioorganic …, 2013 - Elsevier
The adenosine A 2A receptor is considered to be an important target for the development of new therapies for Parkinson’s disease. Several antagonists of the A 2A receptor have …
J Pretorius, SF Malan, N Castagnoli Jr, JJ Bergh… - Bioorganic & medicinal …, 2008 - Elsevier
The adenosine A 2A receptor has emerged as an attractive target for the treatment of Parkinson’s disease (PD). Evidence suggests that antagonists of the A 2A receptor (A 2A …
D van den Berg, KR Zoellner, MO Ogunrombi… - Bioorganic & medicinal …, 2007 - Elsevier
We have recently reported that a series of (E)-8-styrylcaffeines and (E)-2-styrylbenzimidazoles are moderate to very potent competitive inhibitors of monoamine oxidase B (MAO-B). The …
HN Sultani, RA Ghazal, AM Hayallah… - Journal of …, 2017 - Wiley Online Library
A series of new 2‐methyl‐2‐[(1,3‐Diethyl‐2,6‐dioxo‐2,3,6,7‐tetrahydro‐1H‐purin‐8‐yl)thio]‐N‐ substituted arylacetamides were synthesized. The antitumor activity of these purine …
MM Van der Walt, G Terre'Blanche - Bioorganic & medicinal chemistry, 2015 - Elsevier
Adenosine A 1 receptors are attracting great interest as drug targets for their role in cognitive deficits. Antagonism of the adenosine A 1 receptor may offer therapeutic benefits in …
HN Sultani, RA Ghazal, AM Hayallah, LK Abdulrahman… - 2016 - researchgate.net
Purine nucleus is reported to be an important class of biologically active structures. Xanthine is a purine base that is found in most human body tissues and fluids [1]. They have been …
Number of citations: 2 www.researchgate.net
R Harmse, MM Van der Walt, JP Petzer… - Bioorganic & Medicinal …, 2016 - Elsevier
Based on a previous report that a series of 8-(phenoxymethyl)-xanthines may be promising leads for the design of A 1 adenosine receptor antagonists, selected novel and known 1,3-…
JP Petzer, S Steyn, KP Castagnoli, JF Chen… - Bioorganic & medicinal …, 2003 - Elsevier
Adenosine receptor antagonists that are selective for the A 2A receptor subtype (A 2A antagonists) are under investigation as possible therapeutic agents for the symptomatic treatment …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.